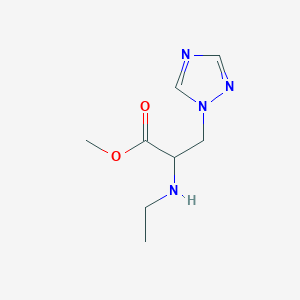
Methyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is an organic compound that features a triazole ring, an ethylamino group, and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate typically involves the reaction of ethylamine with a suitable precursor containing the triazole ring and the ester group. One common method involves the nucleophilic substitution reaction where ethylamine reacts with a halogenated precursor in the presence of a base to form the desired product. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The triazole ring and the ethylamino group can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Methyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Methyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the ethylamino group can form ionic or covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
類似化合物との比較
Similar Compounds
Benzenemethanamine, α-methyl-4-(1H-1,2,4-triazol-1-yl)-, (αR)-: This compound also contains a triazole ring and an amine group but differs in the overall structure and functional groups.
Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate: Similar in having a triazole ring and ester group but with different substituents.
Uniqueness
Methyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it valuable in diverse research and industrial applications.
生物活性
Methyl 2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H13N5O2. The compound features a triazole ring which is known for its importance in various biological activities. The presence of the ethylamino group contributes to its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds containing triazole rings have shown significant antimicrobial effects against various pathogens. The mechanism often involves inhibition of nucleic acid synthesis or disruption of cell wall integrity.
- Antiviral Properties : Similar triazole derivatives have been investigated for their antiviral activities. They may act by inhibiting viral replication or interfering with viral entry into host cells.
- Cytotoxicity : Some studies indicate that triazole derivatives can induce apoptosis in cancer cells. This effect is often mediated through the activation of caspases and disruption of mitochondrial function.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
Case Studies
One notable case study examined the efficacy of a similar triazole compound in treating infections caused by resistant bacterial strains. The study reported a significant reduction in bacterial load in treated subjects compared to controls, indicating the potential for clinical applications in treating multidrug-resistant infections.
特性
分子式 |
C8H14N4O2 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
methyl 2-(ethylamino)-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C8H14N4O2/c1-3-10-7(8(13)14-2)4-12-6-9-5-11-12/h5-7,10H,3-4H2,1-2H3 |
InChIキー |
VVTAUOHTUVSOKD-UHFFFAOYSA-N |
正規SMILES |
CCNC(CN1C=NC=N1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















